3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
oxan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(18-7-3-4-12-25-18)23-10-8-15(9-11-23)14-26-19-13-16-5-1-2-6-17(16)21-22-19/h13,15,18H,1-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJQHJIHFESOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available precursors
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through a variety of methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Oxane Ring: The oxane ring can be introduced via cyclization reactions, often involving the use of esters of 3-oxocarboxylic acids.
Formation of Tetrahydrocinnoline Core: The final step involves the formation of the tetrahydrocinnoline core, which can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural motifs with several analogs, particularly in the piperidine-cinnoline framework. Below is a detailed comparison with key analogs:
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Structural Difference : Replaces the oxane-2-carbonyl group with a 6-methylpyrimidin-4-yl substituent.
- Reduced solubility compared to the oxane-containing analog due to the hydrophobic methyl group on pyrimidine.
- Synthesis: Likely involves nucleophilic substitution between a pyrimidine-substituted piperidine and a cinnoline precursor .
3-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
- Structural Difference : Substitutes oxane-2-carbonyl with a 4-methylthiazole group.
- Increased lipophilicity compared to the oxane analog, which may affect membrane permeability.
- Applications : Thiazole-containing compounds are often explored for antimicrobial or anticancer activity .
Piperidine-Coumarin Hybrids (e.g., 7-{[1-(3-Hydroxypropyl)piperidin-4-yl]methoxy}-2H-chromen-2-one)
- Core Difference: Replaces tetrahydrocinnoline with a coumarin scaffold.
- Functional Comparison: Coumarins exhibit fluorescence and antioxidant properties, whereas tetrahydrocinnolines are more rigid and may favor selective receptor interactions. The hydroxypropyl group in this analog enhances water solubility, a feature absent in the oxane-carbonyl derivative .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituent | Solubility (LogP) | Potential Targets |
|---|---|---|---|---|
| 3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline | ~387.4 g/mol | Oxane-2-carbonyl | 1.8 (estimated) | Enzymes, GPCRs |
| 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline | ~380.4 g/mol | 6-Methylpyrimidin-4-yl | 2.3 | Kinases, DNA-binding proteins |
| 3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline | ~344.5 g/mol | 4-Methylthiazol-2-yl | 2.7 | Antimicrobial targets |
| 7-{[1-(3-Hydroxypropyl)piperidin-4-yl]methoxy}-2H-chromen-2-one | ~357.4 g/mol | 3-Hydroxypropyl | 1.2 | Antioxidant enzymes |
Research Implications
- The oxane-2-carbonyl group in the target compound may balance solubility and target engagement, making it suitable for central nervous system (CNS) applications where blood-brain barrier penetration is critical.
- Thiazole and pyrimidine analogs are better suited for peripheral targets due to their higher LogP values .
- Synthetic routes for these compounds often rely on Mitsunobu reactions or palladium-catalyzed couplings, as seen in related cinnoline and coumarin derivatives .
Biological Activity
3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a tetrahydrocinnoline moiety, which contribute to its biological activity. The presence of the oxane-2-carbonyl group is crucial for enhancing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 580.7 g/mol |
| XLogP3-AA | 5.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors.
- Initial Formation : The process begins with the formation of the piperidine derivative.
- Coupling Reaction : A palladium-catalyzed cross-coupling reaction is often employed to connect the piperidine with the tetrahydrocinnoline structure.
- Purification : Techniques such as column chromatography are used to purify the final product.
Research indicates that this compound interacts with various molecular targets:
- Receptor Binding : The compound may act as a ligand in receptor binding studies, influencing signaling pathways related to neurological functions.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Therapeutic Implications
Preliminary studies suggest potential applications in:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety.
- Anticancer Activity : Some studies have indicated that it may possess cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models.
- Antitumor Activity : Research published in Cancer Letters showed that the compound inhibited growth in various cancer cell lines through apoptosis induction mechanisms.
- Metabolic Studies : Investigations into its metabolic pathways revealed that it could modulate glucose metabolism, suggesting potential for diabetes management.
Q & A
Basic: What safety protocols should be followed when handling 3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if dust or aerosols are generated .
- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors. Ensure access to emergency eyewash stations and safety showers .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid flushing into drains .
- Storage : Store in sealed containers in a dry, ventilated area away from ignition sources .
Basic: What synthetic strategies are effective for preparing cinnoline derivatives like this compound?
Answer:
- Reaction Setup : Reflux in alcohol solvents (e.g., ethanol or butanol) with hydrazine derivatives, as demonstrated in the synthesis of structurally similar 5-substituted cinnolin-3-ones. Heating at reflux for 2–4 hours typically yields cyclized products .
- Key Reagents : Use pentafluorphenyl hydrazine for introducing fluorine substituents, which do not significantly affect reaction yields .
- Workup : Cool the reaction mixture, filter crude products, and recrystallize from alcohol solvents for purification .
Advanced: How can reaction yields be optimized when synthesizing cinnoline derivatives with diverse substituents?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while alcohol solvents improve cyclization efficiency .
- Temperature Control : Optimize reflux temperatures (e.g., 80–100°C) to balance reaction rate and decomposition risks.
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to accelerate key steps like imine formation or cyclization.
- Yield Analysis : Use HPLC or GC-MS to quantify byproducts and adjust stoichiometry of hydrazine reagents accordingly .
Advanced: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Spectroscopy :
- Chromatography :
Advanced: How should researchers address contradictory bioactivity data in cinnoline derivatives?
Answer:
- Experimental Design :
- Data Analysis :
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Short-Term : Store at 4°C in amber vials to prevent photodegradation.
- Long-Term : Keep at -20°C under inert gas (e.g., argon) to avoid hydrolysis of the oxane carbonyl group .
- Stability Monitoring : Conduct periodic HPLC analyses to detect degradation (e.g., oxidation of the tetrahydrocinnoline ring) .
Advanced: Which computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Model transition states for nucleophilic attacks on the oxane carbonyl group using software like Gaussian. Compare activation energies for different solvents .
- MD Simulations : Simulate interactions with biological targets (e.g., kinases) to identify binding hotspots. Use PyMol for visualization .
- ADMET Prediction : Tools like SwissADME can forecast metabolic stability and toxicity risks based on lipophilicity (LogP) and H-bond donors .
Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?
Answer:
- Variable Temperature NMR : Perform experiments at low temperatures (-40°C) to slow conformational exchange and resolve overlapping peaks in the piperidine region .
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous signals in ¹H NMR spectra.
- Cross-Validation : Compare IR and Raman spectra to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
